molecular formula C8H15NO6 B072797 N-Acetyl-D-Galactosamine CAS No. 1136-42-1

N-Acetyl-D-Galactosamine

Cat. No.: B072797
CAS No.: 1136-42-1
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-KEWYIRBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-D-Galactosamine (GalNAc) is an essential amino sugar derivative of galactose that serves as a critical building block and signaling molecule in numerous biochemical pathways. It is a fundamental component of glycoproteins and proteoglycans, where it is typically the initial monosaccharide in O-linked glycosylation of serine and threonine residues. This modification is crucial for protein structure, stability, and intercellular communication. GalNAc is also the immunodominant sugar that forms the antigenic determinant of blood group A . In research settings, this compound is invaluable for studying carbohydrate metabolism and lysosomal function. It is selectively transported out of lysosomes by a specific transporter after the degradation of glycosaminoglycans, demonstrating its key role in cellular recycling processes . Furthermore, its metabolic precursor, galactosamine, is a well-established hepatotoxic agent used to create experimental models of liver failure. The mechanism is linked to the depletion of uridine nucleotides (UTP, UDP) within hepatocytes, which disrupts RNA synthesis, glycogen formation, and overall cell metabolism, leading to necrosis and inflammation that mimics human drug-induced liver injury . This makes GalNAc and its metabolites vital tools for investigating liver pathophysiology and screening potential hepatoprotective compounds. The utility of GalNAc extends to modern therapeutic development. It is widely used as a targeting ligand in investigational antisense oligonucleotide and siRNA therapies. By conjugating these therapeutic molecules to GalNAc, they are efficiently delivered to hepatocytes via the asialoglycoprotein receptor (ASGPR), enabling robust, targeted gene silencing in the liver . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-KEWYIRBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136-42-1, 31022-50-1
Record name Galactopyranose, 2-acetamido-2-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylgalactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031022501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Roles and Functions of N Acetyl D Galactosamine

Glycoconjugate Constituent and Structural Importance

N-Acetyl-D-galactosamine is a key monosaccharide in the biosynthesis of glycoconjugates, which are complex molecules composed of carbohydrates linked to proteins or lipids. Its incorporation into these larger structures is fundamental to their stability, conformation, and biological activity.

O-Linked Glycosylation Initiation and Subsequent Elaboration

O-linked glycosylation is a critical post-translational modification where a glycan is attached to the hydroxyl group of a serine or threonine residue on a protein. This process is most often initiated by the covalent addition of a single N-acetylgalactosamine (GalNAc) residue directly to the protein. sigmaaldrich.comglycanage.com This initial step is catalyzed by a family of enzymes known as polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) in the Golgi apparatus. sigmaaldrich.comnih.gov Following this initiation, the single GalNAc residue, known as the Tn antigen, can be further elaborated by the sequential addition of other monosaccharides like galactose, N-acetylglucosamine, fucose, and sialic acid, leading to the formation of diverse and complex O-glycan structures. glycanage.comnih.gov There are eight primary core structures of these mucin-type O-glycans found in humans, which serve as the foundation for this extensive diversity. sigmaaldrich.comglycanage.com This enzymatic addition of subsequent sugars is a regulated process that contributes to the unique O-glycan profile of different cells and tissues. nih.gov

N-Linked Glycan Componentry

While this compound is predominantly associated with the initiation of O-linked glycosylation, it is also found as a constituent of N-linked glycans. rosesci.combiosynth.com N-linked glycosylation involves the attachment of a pre-assembled oligosaccharide precursor to an asparagine residue of a protein. studentvip.com.au Although mannose is a key component of the core structure of N-glycans, and GalNAc is not typically found in this core, it can be incorporated into the outer branches of more complex N-glycan structures. glycanage.combiosynth.com This highlights the versatility of GalNAc as a monosaccharide building block in the biosynthesis of a wide array of glycoproteins.

Role in Glycolipid and Ganglioside Architectures

This compound is an integral component of various glycolipids, particularly gangliosides, which are sialic acid-containing glycosphingolipids. biosynth.comyoutube.com Gangliosides are crucial components of the cell membrane, especially in the nervous system, where they are involved in cell-to-cell communication and signal transduction. youtube.com For instance, the ganglioside GM2 contains this compound as a key sugar residue. nih.gov The synthesis of these complex glycolipids occurs in a stepwise manner within the Golgi apparatus, involving the sequential action of specific glycosyltransferases that add monosaccharides, including GalNAc, to a ceramide backbone. nih.gov

Key Component of Glycosaminoglycans (e.g., Chondroitin Sulfate (B86663), Dermatan Sulfate)

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. This compound is a fundamental structural component of several important GAGs, including chondroitin sulfate and dermatan sulfate. biosynth.comfrontiersin.org

Chondroitin Sulfate: The backbone of chondroitin sulfate is composed of repeating disaccharide units of D-glucuronic acid (GlcA) and this compound (GalNAc). frontiersin.orgfrontiersin.org These chains can be further modified by sulfation at various positions on the GalNAc residue, contributing to the structural diversity and biological functions of chondroitin sulfate proteoglycans. frontiersin.org

Dermatan Sulfate: Dermatan sulfate is a stereoisomer of chondroitin sulfate where some of the D-glucuronic acid residues are epimerized to L-iduronic acid (IdoA). frontiersin.org Therefore, its repeating disaccharide units consist of L-iduronic acid and this compound. mdpi.com Similar to chondroitin sulfate, the GalNAc residues in dermatan sulfate can be sulfated, which is crucial for its various biological activities, including roles in tissue development and the assembly of the extracellular matrix. mdpi.comnih.gov

GlycosaminoglycanRepeating Disaccharide Unit
Chondroitin SulfateD-glucuronic acid and this compound
Dermatan SulfateL-iduronic acid and this compound

Cellular Recognition and Communication Mechanisms

The strategic placement of this compound on the outer branches of glycans on the cell surface allows it to play a critical role in how cells interact with their environment and with each other.

Intercellular Signaling and Adhesion Mediators

Glycoproteins and glycolipids containing this compound are intimately involved in mediating intercellular signaling and adhesion. wikipedia.orgnih.gov These glycoconjugates on the cell surface can be recognized by specific carbohydrate-binding proteins called lectins, which are present on the surface of other cells. This lectin-carbohydrate interaction is a fundamental mechanism for cell-cell recognition and adhesion. nih.gov For instance, the galactose/N-acetyl-D-galactosamine-inhibitable lectin of Entamoeba histolytica is crucial for the parasite's adherence to host cells. nih.govoup.com In the immune system, specific glycoforms on cell surface antigens, which can be modulated by the presence of GalNAc, regulate T-cell activation and other immune responses. researchgate.net Glycosylated proteins are essential for cell-cell adhesion, regulation of the cytoskeleton, and immune recognition. nih.gov The diverse structures of O-glycans, initiated by GalNAc, are involved in a wide range of biological processes, including cellular signaling and immune system regulation. glycanage.com

Receptor-Ligand Interactions and Specificity of this compound

This compound (GalNAc) plays a pivotal role in a variety of biological recognition events through its specific interactions with cellular receptors and carbohydrate-binding proteins known as lectins. The orientation and linkage of GalNAc residues on glycoconjugates are critical determinants of these interactions, governing processes from cellular uptake to immune recognition.

Asialoglycoprotein Receptor (ASGPR) Recognition and Binding

The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of liver hepatocytes, exhibits a high binding affinity for terminal, non-reducing galactose (Gal) and particularly this compound residues. rsc.orgwikipedia.org This affinity is significantly higher for GalNAc compared to galactose, with some studies reporting a 10- to 60-fold greater affinity. rsc.org The primary binding interaction involves the hydroxyl groups at positions 3 and 4 of the sugar, with an equatorial hydroxyl at position 3 being essential for recognition. rsc.org

The interaction between GalNAc and ASGPR is a cornerstone of targeted drug delivery, especially for oligonucleotide therapeutics like small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). researchgate.netnih.gov By conjugating these therapeutic molecules to a synthetic ligand typically composed of three GalNAc residues in a specific spatial arrangement (a triantennary ligand), their delivery to the liver is dramatically enhanced. ahajournals.orgrsc.org This multivalent configuration is crucial, as the ASGPR typically forms a trimer, and the spacing of the GalNAc moieties on the ligand is designed to match the geometry of the receptor's carbohydrate recognition domains (CRDs). ahajournals.orgrsc.org

Upon binding of the GalNAc-conjugated molecule to the ASGPR, the complex is rapidly internalized into the cell via clathrin-mediated endocytosis. ahajournals.orgnih.gov Inside the cell, the acidic environment of the endosome facilitates the dissociation of the ligand from the receptor. nih.govresearchgate.net The ASGPR is then recycled back to the cell surface, ready to bind new ligands, while the therapeutic cargo is released into the cytoplasm to exert its function. ahajournals.orgnih.gov This efficient and specific uptake mechanism, driven by the high-affinity GalNAc-ASGPR interaction, has been shown to increase the potency of oligonucleotide therapies in hepatocytes by 10-fold or more. nih.govrsc.orgacs.org

Table 1: Key Factors in this compound and ASGPR Interaction

FactorDescriptionSignificance in Biological Function and Therapeutics
Ligand Specificity ASGPR binds terminal GalNAc with higher affinity than Gal. rsc.orgwikipedia.orgEnables highly specific targeting of hepatocytes, which abundantly express ASGPR. researchgate.net
Multivalency Triantennary GalNAc ligands show significantly enhanced binding avidity. ahajournals.orgrsc.orgOptimizes receptor engagement and subsequent endocytosis for efficient drug delivery. nih.gov
Receptor-Mediated Endocytosis Binding triggers internalization via clathrin-coated pits. ahajournals.orgnih.govProvides a direct pathway for delivering therapeutic agents into the target liver cells. researchgate.net
Receptor Recycling After ligand dissociation in the endosome, ASGPR returns to the cell surface. ahajournals.orgnih.govAllows for continuous uptake of circulating GalNAc-tagged molecules, enhancing delivery efficiency.
Role in Lectin-Carbohydrate Specificity

Beyond the ASGPR, this compound is a key determinant for a broad range of lectins, which are carbohydrate-binding proteins involved in diverse physiological and pathological processes. The specificity of these lectins for GalNAc depends on the anomeric linkage (α or β) and the position of the linkage on the glycan chain. nih.gov

Research comparing various plant lectins has distinguished them into groups based on their binding preferences. For instance, lectins such as Dolichos biflorus agglutinin (DBA), Griffonia simplicifolia agglutinin (GSA), and Salvia sclarea agglutinin (SSA) are highly specific for α-linked GalNAc residues. nih.gov In contrast, lectins like Helix pomatia agglutinin (HPA), soybean agglutinin (SBA), Vicia villosa agglutinin (VVA), and Wistaria floribunda agglutinin (WFA) can recognize both α- and β-linked GalNAc. nih.gov

The N-acetyl group at the C-2 position of GalNAc is a critical functional group that enhances binding to many lectins compared to its non-acetylated counterpart, galactose. ajol.info The structural basis for this enhanced affinity has been investigated in C-type lectins, where specific amino acid residues, such as histidine, can form direct interactions with the methyl group of the N-acetyl substituent, thereby increasing binding selectivity. nih.gov This high degree of specificity allows lectins to decode complex carbohydrate structures on cell surfaces, mediating cell-cell recognition, adhesion, and signaling. nih.gov The interaction between GalNAc residues on epithelial cells and specific lectins can trigger various biological effects, highlighting the importance of this sugar in cellular communication. nih.gov

Table 2: Binding Specificity of Various this compound-Recognizing Lectins

LectinAbbreviationPrimary SpecificityReference
Dolichos biflorus AgglutininDBAα-GalNAc nih.gov
Griffonia simplicifolia AgglutininGSAα-GalNAc nih.gov
Salvia sclarea AgglutininSSAα-GalNAc nih.gov
Helix pomatia AgglutininHPAα- and β-GalNAc nih.gov
Soybean AgglutininSBAα- and β-GalNAc nih.gov
Vicia villosa AgglutininVVAα- and β-GalNAc nih.gov
Wistaria floribunda AgglutininWFAα- and β-GalNAc nih.gov

Influence on Cellular Membrane Permeability and Tight Junction Protein Expression

This compound can influence the integrity of epithelial barriers by modulating cellular membrane permeability and the expression of tight junction proteins. Tight junctions are critical protein complexes that regulate the paracellular pathway, controlling the passage of ions and solutes between cells.

A study investigating the effects of soybean agglutinin (SBA), a lectin that binds to GalNAc, on intestinal porcine epithelial cells (IPEC-J2) demonstrated that SBA induces intestinal barrier dysfunction. nih.gov However, pre-incubation of these cells with this compound was found to mitigate this damage. The protective effect of GalNAc was evidenced by an increase in trans-epithelial electric resistance (TEER), which indicates enhanced barrier integrity, and a decrease in the activity of alkaline phosphatase (ALP) in the cell culture medium, signifying reduced cellular membrane permeability. nih.gov

Furthermore, the study revealed that SBA treatment reduced the mRNA and protein expression levels of key tight junction proteins, specifically occludin and claudin-3. nih.gov In the cells pre-treated with GalNAc, this reduction in tight junction protein expression was significantly prevented. For example, SBA alone reduced claudin-3 mRNA by 42%, while in the presence of GalNAc, the reduction was only 2.7%. nih.gov This suggests that this compound can competitively inhibit the binding of harmful lectins to the cell surface, thereby preserving the expression of essential tight junction proteins and maintaining the structural and functional integrity of the epithelial barrier.

Immunological Contributions and Regulation of this compound

This compound is a fundamentally important molecule in immunology, serving as a key structural component of antigens that define self-identity, such as blood groups, and participating in the complex regulation of the body's immune defenses.

Role in Blood Group Antigenicity (e.g., Blood Group A Antigen)

The ABO blood group system, a cornerstone of transfusion medicine, is defined by carbohydrate antigens present on the surface of red blood cells and other cell types. This compound is the immunodominant sugar that defines the blood group A antigen. wikipedia.orgresearchgate.net

The biosynthesis of the A antigen involves the enzymatic transfer of a GalNAc molecule from a donor substrate, UDP-GalNAc, to a precursor structure known as the H antigen. glycopedia.euyoutube.com This reaction is catalyzed by a specific glycosyltransferase, α-1,3-N-acetylgalactosaminyltransferase (A-transferase), which is encoded by the A allele of the ABO gene. youtube.comnih.gov The enzyme creates an α1-3 linkage between the GalNAc and the terminal galactose of the H antigen. glycopedia.eunih.gov

Individuals with the A allele possess this active enzyme and therefore express the A antigen. Those with the B allele have a different enzyme that transfers galactose instead, creating the B antigen. Individuals with the AB blood type express both enzymes, while those with the O blood type have an inactive enzyme and only express the precursor H antigen. youtube.comashpublications.org The presence of this single, terminal GalNAc residue is sufficient to elicit a strong immune response in individuals who lack it, demonstrating its profound role in defining immunological self. researchgate.net

Modulation of Adaptive and Innate Immune Responses

The recognition of this compound by specific lectins on immune cells plays a role in modulating both innate and adaptive immunity. Macrophage galactose-type lectin (MGL), a C-type lectin expressed on dendritic cells and activated macrophages, specifically binds terminal GalNAc residues. acs.org This interaction is involved in pathogen recognition and the subsequent orchestration of the immune response. nih.gov

Dendritic cells and macrophages are key antigen-presenting cells that bridge the innate and adaptive immune systems. By binding to GalNAc-containing glycans on pathogens or altered self-cells (like tumor cells), MGL can mediate endocytosis and antigen presentation to T cells, thereby initiating an adaptive immune response. nih.govacs.org

The Gal/GalNAc-binding lectin of pathogens, such as the protozoan parasite Entamoeba histolytica, is a critical virulence factor. oup.comnih.gov This lectin mediates adhesion to host cells by binding to GalNAc residues on glycoproteins in the colonic mucus and on epithelial cells, which is the first step in invasion and pathogenesis. nih.gov The host immune system, in turn, develops responses against such lectin-glycan interactions. Therefore, GalNAc's role extends from being a passive structural component to an active participant in the dynamic interplay between host and pathogen, influencing the outcome of immune surveillance and response.

Involvement in Inflammatory Processes and Resolution

This compound demonstrates significant involvement in the modulation of inflammatory and immune responses. Research has shown that GalNAc can directly influence cellular signaling pathways that govern inflammation. For instance, in vitro studies have revealed that GalNAc can decrease the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) in tumor necrosis factor-alpha (TNF-α)-stimulated cells. Furthermore, it has been shown to reduce the expression of reactive oxygen species (ROS) in cells stimulated by lipopolysaccharide (LPS), a component of bacterial cell walls known to induce strong inflammatory reactions. nih.gov

The anti-inflammatory effects of GalNAc are thought to be mediated, in part, through its interaction with galectins, a family of carbohydrate-binding proteins. Specifically, GalNAc may exert its influence via extracellular Galectin-1 (Gal-1) and Galectin-3 (Gal-3), which are known to have roles in anti-inflammatory and anti-oxidative stress responses. nih.gov

Beyond its role in innate inflammatory pathways, this compound also appears to play a role in the adaptive immune response. Studies have demonstrated that GalNAc can strongly inhibit the secondary IgG antibody response in vitro. This inhibitory effect was observed to be most potent on the day of culture when IgG-producing cells typically appear, suggesting that GalNAc may interfere with the initiation of IgG synthesis. nih.gov This modulation of the antibody response highlights a specific mechanism through which GalNAc can contribute to the regulation and resolution of inflammatory conditions.

Observed Effects of this compound on Inflammatory Markers
ConditionEffect of GalNAcAssociated Mediator
TNF-α-stimulated InflammationDecreased IL-6 ExpressionGalectin-1, Galectin-3
LPS-stimulated Oxidative StressDecreased ROS ExpressionGalectin-1, Galectin-3
Secondary Antibody ResponseInhibition of IgG SynthesisT-helper factor interaction

Role in Host-Microbe and Host-Parasite Interactions

This compound plays a pivotal role at the interface between hosts and various microorganisms, including bacteria and parasites.

In bacteria, GalNAc is a common component of the cell wall, found in structures like lipopolysaccharides. nih.gov This makes it a potential target for the host immune system and a factor in bacterial pathogenesis. Within the host, particularly in the gut, GalNAc can influence the composition of the microbiota. For example, the concentration of GalNAc in the intestine, which can be influenced by factors such as the host's blood type, has been found to significantly affect the abundance of certain bacterial families like Erysipelotrichaceae. nih.gov Furthermore, sugars derived from host mucus, including GalNAc, can serve as a nutrient source for both commensal and pathogenic bacteria, such as E. coli, thereby shaping the microbial ecosystem. nih.gov

The role of GalNAc is particularly well-documented in parasitic infections. The protozoan parasite Entamoeba histolytica, the causative agent of amebic dysentery, utilizes a surface lectin that specifically binds to galactose and this compound on host cells. nih.govnih.gov This Gal/GalNAc-binding lectin is a major virulence factor, essential for the parasite's adhesion to colonic mucins, which is the first step in colonization and invasion. nih.govresearchgate.net The lectin is a 260 kDa heterodimeric glycoprotein (B1211001) composed of a 170 kDa heavy subunit and a smaller light subunit (31 or 35 kDa). nih.gov By binding to GalNAc residues on host intestinal cells, the parasite is able to attach, induce host cell death (cytolysis), and invade the tissue, leading to disease. nih.govnih.gov

Subunit Structure of Entamoeba histolytica Gal/GalNAc Lectin
SubunitMolecular Weight (kDa)Key Feature
Heavy Subunit (hgl)170Contains the carbohydrate recognition domain
Light Subunit (lgl)31 / 35Disulfide-bonded to the heavy subunit

Biosynthesis and Metabolic Pathways of N Acetyl D Galactosamine

Enzymatic Synthesis and Glycosyltransferase Activity

The biosynthesis of structures containing N-Acetyl-D-Galactosamine is a highly regulated and complex process, orchestrated by a specialized family of enzymes. At the heart of this synthesis is the utilization of an activated form of GalNAc, UDP-N-Acetyl-D-Galactosamine, which acts as a donor substrate for glycosyltransferases.

UDP-N-Acetyl-D-Galactosamine:Polypeptide N-Acetylgalactosaminyltransferases (pp-GalNAc-Ts / GALNTs)

The initiation of mucin-type O-linked glycosylation, a widespread post-translational modification, is catalyzed by a large family of enzymes known as UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferases (pp-GalNAc-Ts), also referred to as GALNTs. nih.govpnas.orgnih.gov These enzymes are responsible for the transfer of a GalNAc moiety from the high-energy sugar donor, UDP-GalNAc, to the hydroxyl group of serine or threonine residues on a polypeptide chain. nih.govnih.gov This initial step is critical as it dictates the sites of O-glycosylation on a protein.

The pp-GalNAc-T family in humans is remarkably diverse, comprising 20 distinct isoenzymes. nih.gov This extensive family of enzymes does not exhibit full functional redundancy; instead, individual isoenzymes possess unique, albeit sometimes overlapping, substrate specificities and expression patterns. nih.govmdpi.com Structurally, pp-GalNAc-Ts are type II transmembrane proteins located in the Golgi apparatus and consist of a catalytic domain and a C-terminal lectin domain, connected by a flexible linker. nih.gov

The catalytic mechanism of pp-GalNAc-Ts involves a dynamic flexible loop within the catalytic domain. nih.gov This loop undergoes a conformational change upon substrate binding, creating a lid over the active site to facilitate the transfer of GalNAc from UDP-GalNAc to the acceptor polypeptide. nih.gov The lectin domain plays a crucial role in recognizing previously glycosylated substrates, thereby influencing the pattern and density of O-glycosylation. nih.gov

Interactive Data Table: Human pp-GalNAc-T Isoenzymes
IsoenzymeGenePrimary Tissue Expression (selected)Known Substrates/Specificities (Examples)
GalNAc-T1GALNT1Widely expressed genecards.orgBroad substrate specificity ebi.ac.uk
GalNAc-T2GALNT2Widely expressedDistinct but overlapping specificity with GalNAc-T1 and -T3 merckmillipore.com
GalNAc-T3GALNT3Pancreas, testis, kidney, intestine mdpi.comDistinct but overlapping specificity with GalNAc-T1 and -T2 merckmillipore.com
GalNAc-T6GALNT6Placenta, trachea mdpi.comFibronectin mdpi.com
GalNAc-T7GALNT7Ubiquitously expressed mdpi.comPreference for GalNAc-glycosylated substrates mdpi.com
GalNAc-T9GALNT9Brain-specific (cerebellum, frontal lobe) mdpi.comSimilar to GalNAc-T1 mdpi.com
GalNAc-T18GALNT18Ubiquitously expressed mdpi.comHighly specific substrate specificity mdpi.com

The substrate specificity of pp-GalNAc-T isoenzymes is a key factor in determining the O-glycoproteome. These enzymes exhibit distinct but often overlapping preferences for both naked polypeptide sequences and for glycopeptides that are already partially glycosylated. nih.govmerckmillipore.com The catalytic domain is primarily responsible for recognizing the amino acid sequence surrounding the target serine or threonine residue, while the lectin domain can bind to existing GalNAc residues on the substrate, influencing subsequent glycosylation events. nih.gov This dual recognition capability allows for a highly controlled and sequential addition of GalNAc residues, leading to the formation of complex O-glycan structures. Some pp-GalNAc-Ts act as "initiator" enzymes, glycosylating previously unmodified peptides, while others are "follower" enzymes that preferentially act on already glycosylated substrates. oup.com

The expression of the various GALNT genes is tightly regulated in a tissue-specific and developmentally-dependent manner. nih.gov This differential expression contributes to the diversity of O-glycan structures observed in different cell types and tissues. The regulation of GALNT gene expression can occur at the transcriptional level, with factors such as promoter methylation influencing gene activity. spandidos-publications.com For instance, abnormal methylation of GALNT gene promoters has been linked to altered expression in diseases like cancer. spandidos-publications.com Furthermore, microRNAs (miRNAs) have been shown to regulate the expression of certain GALNT proteins, adding another layer of control to the O-glycosylation process. spandidos-publications.com The activity of the enzymes themselves can also be modulated by their subcellular localization and by interactions with other proteins within the Golgi apparatus. nih.gov

Utilization of UDP-N-Acetyl-D-Galactosamine as a Glycosyl Donor

The synthesis of GalNAc-containing glycoconjugates is entirely dependent on the availability of UDP-N-acetyl-D-galactosamine as the activated sugar donor. nih.govnih.gov The biosynthesis of UDP-GalNAc itself is a multi-step enzymatic process. In most organisms, UDP-N-acetylglucosamine (UDP-GlcNAc) is first synthesized from fructose-6-phosphate. nih.govresearchgate.net Subsequently, the enzyme UDP-GlcNAc 4-epimerase catalyzes the conversion of UDP-GlcNAc to UDP-GalNAc. nih.govnih.gov This epimerization reaction is a critical control point in the biosynthesis of GalNAc-containing molecules.

Catabolic Pathways and Degradation Mechanisms

The breakdown of glycoproteins and glycolipids containing this compound is essential for cellular homeostasis and the recycling of monosaccharides. This degradation primarily occurs within the lysosomes, the cell's recycling centers.

The catabolism of GalNAc-containing macromolecules involves the sequential action of various lysosomal hydrolases. A key enzyme in this process is alpha-N-acetylgalactosaminidase (NAGA). medlineplus.govmedlineplus.gov This exoglycosidase specifically cleaves terminal alpha-linked N-acetylgalactosamine residues from glycoproteins and glycolipids. medlineplus.govneb.comwikipedia.org The released this compound can then be transported out of the lysosome and re-enter metabolic pathways for reutilization. nih.govresearchgate.netnih.gov

Deficiency in the NAGA enzyme, due to mutations in the NAGA gene, leads to a lysosomal storage disorder known as Schindler disease or alpha-N-acetylgalactosaminidase deficiency. medlineplus.govmedlineplus.govstorymd.com In this condition, the inability to degrade GalNAc-containing compounds results in their accumulation within lysosomes, leading to cellular dysfunction and a range of neurological symptoms. medlineplus.govmedlineplus.gov

In addition to the lysosomal pathway in mammals, catabolic pathways for this compound have also been characterized in bacteria. For example, in Escherichia coli, a specific phosphotransferase system (PTS) is responsible for the transport and phosphorylation of GalNAc. nih.gov The resulting GalNAc-6-phosphate is then deacetylated and further metabolized to enter central carbon metabolism. nih.govnih.gov

Interactive Data Table: Key Enzymes in this compound Metabolism
EnzymeAbbreviationFunctionPathway
UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferasepp-GalNAc-T / GALNTTransfers GalNAc from UDP-GalNAc to proteinsBiosynthesis (O-glycosylation)
UDP-GlcNAc 4-epimeraseGALEConverts UDP-GlcNAc to UDP-GalNAcBiosynthesis (UDP-GalNAc synthesis)
alpha-N-acetylgalactosaminidaseNAGARemoves terminal α-GalNAc from glycoconjugatesCatabolism (Lysosomal degradation)

N-Acetyl-Beta-D-Galactosaminidase Activity (NAGAL / GALNS)

N-Acetyl-Beta-D-Galactosaminidase, officially known as beta-N-acetylhexosaminidase, is a lysosomal enzyme that plays a crucial role in the breakdown of complex carbohydrates. wikipedia.orgwikipedia.org Its primary function is to catalyze the hydrolysis of terminal non-reducing this compound (GalNAc) residues from various glycoconjugates. wikipedia.org This enzymatic activity is essential for the sequential degradation of glycosaminoglycans (GAGs), glycoproteins, and glycolipids within the lysosome.

Another critical enzyme in the catabolism of specific GAGs containing sulfated N-acetylgalactosamine is N-acetylgalactosamine-6-sulfatase (GALNS). medlineplus.govnih.govmedlineplus.gov Encoded by the GALNS gene, this enzyme is responsible for removing sulfate (B86663) groups from terminal N-acetylgalactosamine-6-sulfate residues found in GAGs such as keratan (B14152107) sulfate and chondroitin-6-sulfate. medlineplus.govnih.govwikipedia.org The proper functioning of GALNS is vital for the complete degradation of these macromolecules. medlineplus.gov A deficiency in GALNS activity leads to the lysosomal storage disorder Mucopolysaccharidosis IV A (Morquio A syndrome), characterized by the accumulation of keratan sulfate and subsequent skeletal and corneal abnormalities. medlineplus.govnih.gov

EnzymeGeneFunctionAssociated Glycosaminoglycans
N-Acetyl-Beta-D-GalactosaminidaseMultipleHydrolyzes terminal this compound residuesGlycosaminoglycans, Glycoproteins, Glycolipids
N-acetylgalactosamine-6-sulfataseGALNSRemoves sulfate from N-acetylgalactosamine-6-sulfateKeratan sulfate, Chondroitin-6-sulfate

Glycosaminoglycan Recycling and Lysosomal Processing

The degradation of glycosaminoglycans (GAGs) is a stepwise process that occurs within the acidic environment of the lysosomes. mdpi.commdpi.com These complex polysaccharides are broken down by a series of lysosomal hydrolases. mdpi.com The process involves the sequential removal of monosaccharide units from the non-reducing end of the GAG chain. mdpi.com this compound is a fundamental component of several GAGs, including chondroitin sulfate and dermatan sulfate. sigmaaldrich.com

During lysosomal processing, enzymes like N-Acetyl-Beta-D-Galactosaminidase cleave the terminal GalNAc residues from the GAG chain. wikipedia.org The released monosaccharides, including N-acetylglucosamine and N-acetylgalactosamine, can then be transported out of the lysosome to be reutilized by the cell in various biosynthetic pathways. nih.gov This recycling mechanism is a key aspect of cellular homeostasis, ensuring the efficient use of metabolic resources. nih.gov Rat liver lysosomes have been shown to possess a specific transport system for both N-acetyl-D-glucosamine and this compound. nih.gov

Integration with Central Metabolic Pathways

Phosphotransferase System (PTS) for Transport and Phosphorylation

In bacteria, the transport and phosphorylation of numerous sugars, including this compound, are often mediated by the phosphoenolpyruvate:sugar phosphotransferase system (PTS). nih.govuniprot.orgjmb.or.kr The PTS is a multi-protein system that couples the translocation of a sugar across the cell membrane with its phosphorylation. nih.govuniprot.org This process utilizes phosphoenolpyruvate (PEP) as the phosphate donor. uniprot.org

The N-Acetylgalactosamine-specific PTS consists of several components, including Enzyme I (EI) and the phosphocarrier protein (HPr), which are general components of the PTS, and a sugar-specific Enzyme II (EII) complex. nih.govnih.gov The EII complex for GalNAc is composed of domains IIA, IIB, and IIC. The IIC domain forms the transmembrane channel, while IIA and IIB are involved in the phosphorylation cascade. uniprot.org In Escherichia coli, the agaV gene encodes the N-acetylgalactosamine-specific phosphotransferase enzyme IIB component. uniprot.orggenome.jp The PTS not only facilitates the uptake of GalNAc but also ensures its immediate entry into intracellular metabolic pathways as GalNAc-6-phosphate.

Interconnections with Galactose Metabolism

The catabolism of this compound is interconnected with the central pathway of galactose metabolism, known as the Leloir pathway. nih.govreactome.org After transport and phosphorylation, N-acetylgalactosamine-6-phosphate is deacetylated to form glucosamine-6-phosphate. In some organisms, this can be further metabolized and eventually converted to intermediates of the galactose metabolic pathway.

In rat liver, for instance, the metabolism of D-galactosamine, a related amino sugar, has been shown to proceed primarily through the galactose metabolic pathway. nih.gov Similarly, in the yeast Candida albicans, N-acetylglucosamine can induce the galactose metabolic pathway through the endogenous synthesis of galactose. nih.gov This suggests that the metabolic fate of GalNAc can be closely tied to the cell's capacity to process galactose, ultimately leading to the formation of glucose-1-phosphate, which can then enter glycolysis. reactome.orgthemedicalbiochemistrypage.org

Influence on Glycolysis, TCA Cycle, and Amino Acid Metabolism

The breakdown of this compound ultimately feeds into central energy-producing pathways. The final product of the initial catabolic steps is typically fructose-6-phosphate, a key intermediate in glycolysis. promocell.comnih.gov This allows the carbon skeleton of GalNAc to be utilized for ATP production through glycolysis and the subsequent tricarboxylic acid (TCA) cycle. wikipedia.orgcreative-proteomics.com

Recent research has also shed light on the influence of GalNAc on amino acid metabolism. A study on an Erysipelotrichaceae strain demonstrated that feeding with this compound significantly altered the expression levels of genes involved in glycolysis, the TCA cycle, and amino acid metabolism. d-nb.infonih.gov Specifically, the concentrations of intermediate metabolites in glycolysis and the TCA cycle, such as lactate, pyruvate, citrate, succinate, and malate, were significantly increased. nih.gov Furthermore, the intracellular concentrations of 14 amino acids were significantly elevated, suggesting that GalNAc metabolism can influence the synthesis and degradation of amino acids. d-nb.infonih.govresearchgate.net For example, the study observed that the lysA gene, which is involved in lysine biosynthesis, was significantly down-regulated. nih.gov

Metabolic PathwayEffect of this compound Feeding
GlycolysisUpregulation of gene expression, increased intermediate metabolites
TCA CycleAltered gene expression, increased intermediate metabolites
Amino Acid MetabolismAltered gene expression, increased intracellular amino acid concentrations

Regulation of Amino Sugar Catabolism in Prokaryotes

In prokaryotes, the catabolism of amino sugars like this compound is tightly regulated to ensure efficient nutrient utilization and to prevent the wasteful expression of metabolic enzymes. grogra.defiveable.mebiologydiscussion.com This regulation often occurs at the transcriptional level through the action of repressor proteins and the organization of genes into operons. fiveable.melibretexts.org

For example, in Escherichia coli, the genes involved in GalNAc utilization are organized into the aga operon. nih.gov The expression of this operon is controlled by a repressor protein, AgaR. nih.gov In the absence of GalNAc, the AgaR repressor binds to the operator region of the aga operon, preventing transcription of the genes required for GalNAc catabolism. nih.gov When GalNAc is present, it or one of its metabolites acts as an inducer, binding to the AgaR repressor and causing it to dissociate from the DNA. This allows RNA polymerase to transcribe the operon, leading to the synthesis of the enzymes necessary for this compound metabolism. nih.gov This inducible system ensures that the metabolic machinery for GalNAc utilization is only produced when the substrate is available.

Clinical Relevance and Pathophysiological Implications

N-Acetyl-D-Galactosamine in Malignancy

The role of this compound in cancer is multifaceted, influencing everything from tumor growth and spread to the body's immune response against the cancer. Abnormal glycosylation, often involving the incomplete synthesis of O-glycan chains, leads to the accumulation of truncated carbohydrate structures on the surface of cancer cells. These structures, with GalNAc at their core, can serve as biomarkers and actively participate in cancer progression.

In many adenocarcinomas, the process of O-linked glycosylation is disrupted, leading to the expression of simplified, truncated carbohydrate structures that are rare in healthy adult tissues. frontiersin.org These structures, known as tumor-associated carbohydrate antigens (TACAs), often feature a terminal this compound residue. The most prominent of these are the Tn (Thomsen-nouveau), sialyl-Tn (sTn), and Thomsen-Friedenreich (TF) antigens. nih.govresearchgate.netnih.gov

The Tn antigen is the simplest of these, consisting of a single GalNAc molecule linked to a serine or threonine residue on a protein. nih.gov The sialyl-Tn (sTn) antigen is formed by the addition of a sialic acid molecule to the Tn antigen. frontiersin.org The Thomsen-Friedenreich (TF) antigen , or T antigen, is created when a galactose molecule is added to the Tn antigen. amegroups.org The expression of these antigens is found in 70% to 90% of adenocarcinomas, including those of the breast, colon, and ovary. aacrjournals.org

The presence and levels of these GalNAc-containing TACAs have been investigated as potential biomarkers for cancer diagnosis and prognosis. For instance, in breast cancer, the expression of the Tn antigen has been associated with a significantly poorer survival rate. nih.govnih.gov Similarly, the presence of sTn antigen in breast cancer is linked to lymph node metastasis. amegroups.orgresearchgate.net In colorectal cancer, a high concentration of circulating sTn has been identified as a predictor of poor outcomes after surgery. nih.govnih.gov

Prognostic Significance of this compound-Containing Tumor-Associated Antigens
AntigenCancer TypePrognostic Implication of High ExpressionReference
Tn AntigenBreast CancerShorter overall survival nih.govnih.gov
Sialyl-Tn (sTn) AntigenBreast CancerAssociated with lymph node metastasis and poor prognosis amegroups.org
Sialyl-Tn (sTn) AntigenColorectal CancerPredictor of poor outcome after resection nih.govnih.gov
Sialyl-Tn (sTn) AntigenGastric CancerIndependent predictor of poor outcome iiarjournals.org

Beyond their role as biomarkers, GalNAc-containing glycans are active participants in the mechanisms of cancer progression and metastasis. The altered glycosylation on the cancer cell surface can influence cell-cell adhesion, cell-matrix interactions, and cell signaling, all of which are critical for tumor growth and spread. nih.govfrontiersin.org

The expression of truncated O-glycans like the Tn and sTn antigens is associated with increased invasive potential and a higher risk of metastasis in a wide range of cancers. nih.govresearchgate.net These aberrant glycans can mediate the adhesion of cancer cells to the endothelium, a crucial step in the metastatic cascade. frontiersin.org For example, the TF antigen, carried on the MUC1 glycoprotein (B1211001) in breast cancer cells, can interact with galectin-3 on endothelial cells, facilitating this adhesion. mdpi.com

Furthermore, the process of epithelial-to-mesenchymal transition (EMT), a key event in malignant transformation and metastasis, can be influenced by glycosyltransferases that initiate O-glycosylation. nih.gov The presence of Tn and sTn antigens has been shown to enhance EMT, contributing to a more aggressive cancer phenotype. frontiersin.org

The changes in glycosylation seen in cancer are often a direct result of altered expression and activity of glycosyltransferases, the enzymes responsible for building glycan chains. nih.gov A key family of these enzymes are the polypeptide N-acetylgalactosaminyltransferases (pp-GalNAc-Ts), which catalyze the initial step of O-glycosylation by transferring GalNAc to proteins. iiarjournals.org Dysregulation in the expression of specific members of this family, such as pp-GalNAc-T6 and GalNAc-T3, is frequently observed in carcinogenesis.

GalNAc-T3 (polypeptide N-acetylgalactosaminyltransferase 3) is another member of this enzyme family with a significant role in cancer. It is overexpressed in pancreatic ductal adenocarcinoma (PDAC), and its suppression leads to reduced cancer cell growth and increased apoptosis. nih.govunl.eduresearchgate.net In lung adenocarcinoma, low expression of GalNAc-T3 is associated with a poor prognosis.

Expression and Prognostic Significance of Key Glycosyltransferases in Cancer
GlycosyltransferaseCancer TypeExpression ProfilePrognostic Implication of Altered ExpressionReference
pp-GalNAc-T6Breast CancerUpregulatedHigh expression associated with shorter overall survival nih.gov
pp-GalNAc-T6Lung AdenocarcinomaUpregulatedIndependent predictor of poor overall survival nih.gov
pp-GalNAc-T6Pancreatic CancerUpregulatedPositive expression associated with longer overall survival nih.gov
GalNAc-T3Pancreatic CancerOverexpressed in ~66% of casesSuppression inhibits cancer cell growth nih.govunl.edu
GalNAc-T3Lung AdenocarcinomaExpression variesLow expression associated with poor prognosis

The aberrant glycosylation of cancer cells, particularly the display of GalNAc-containing antigens, plays a crucial role in modulating the anti-tumor immune response. These altered glycans can interact with various glycan-binding proteins, or lectins, on the surface of immune cells, often leading to immunosuppression and allowing the tumor to evade immune destruction. researchgate.net

Several families of lectins are involved in this process:

Macrophage Galactose-type Lectin (MGL): MGL, expressed on dendritic cells and macrophages, specifically recognizes terminal GalNAc residues like the Tn antigen. nih.govresearchgate.net The interaction of the Tn antigen on tumor cells with MGL on tumor-associated macrophages (TAMs) can lead to an immunosuppressed microenvironment. frontiersin.org For instance, in colorectal cancer models, high Tn antigen expression correlates with a decrease in cytotoxic CD8+ T cell infiltration and an increase in myeloid-derived suppressor cells. frontiersin.org However, the engagement of MGL on dendritic cells by Tn-carrying antigens can also lead to DC maturation and activation of CD8+ T cells, suggesting a complex, context-dependent role. nih.gov

Siglecs (Sialic acid-binding immunoglobulin-type lectins): This family of lectins recognizes sialic acid-containing glycans, such as the sTn antigen. nih.gov The interaction of sialylated glycans on tumor cells with inhibitory Siglecs (e.g., Siglec-7 and Siglec-9) on immune cells like natural killer (NK) cells and neutrophils can dampen the anti-tumor immune response. frontiersin.orgmdpi.comnih.gov For example, Siglec-15 can recognize the sTn antigen, leading to increased secretion of the immunosuppressive cytokine TGF-β. nih.gov

Galectins: These are β-galactoside-binding proteins that can be secreted by tumor cells. nih.gov Galectin-3, for instance, can interact with the TF antigen on cancer cells, which promotes tumor cell aggregation and adhesion, aiding in metastasis. mdpi.com Galectins can also have tolerogenic effects on T cells, contributing to an immunosuppressive tumor microenvironment. nih.gov The interaction between sTn and galectin-3 can be inhibited, suggesting a regulatory role for sialylation in galectin-mediated effects. researchgate.net

Involvement in Inflammatory and Autoimmune Disorders

The role of this compound extends beyond cancer to inflammatory and autoimmune diseases. Altered glycosylation is also a feature of these conditions, contributing to the underlying pathology.

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial membrane in joints. Changes in the glycosylation of proteins in the synovium and synovial fluid are associated with the disease.

A study investigating glycoprotein production in the synovium found that an epitope containing this compound is expressed in the cytoplasm of normal type B synovial lining cells. nih.gov However, in the inflamed synovium of RA patients, there is a marked reduction in the expression of this GalNAc-containing epitope. This reduction is negatively correlated with the level of lymphocytic infiltration, suggesting that the synovial production of GalNAc-containing glycoproteins, such as mucins, may be altered in rheumatoid arthritis. nih.gov

Furthermore, the activity of enzymes that break down complex carbohydrates, such as N-acetyl-beta-D-glucosaminidase and N-acetyl-β-D-hexosaminidase, is elevated in the synovial fluid of RA patients. nih.govclinexprheumatol.org These enzymes can degrade glycosaminoglycans in cartilage, contributing to joint destruction. While these enzymes act on N-acetylglucosamine and N-acetylhexosamine, their increased activity points to a broader dysregulation of glycan metabolism in the arthritic joint. The specific dynamics of glycoproteins containing this compound in the context of these enzymatic changes warrant further investigation to fully understand their role in the pathogenesis of rheumatoid arthritis.

Genetic Disorders of Glycosaminoglycan Metabolism

Morquio syndrome, also known as Mucopolysaccharidosis Type IV (MPS IV), is a rare, autosomal recessive genetic disorder characterized by the body's inability to break down certain glycosaminoglycans (GAGs). nih.gov This leads to the accumulation of these complex sugars in lysosomes, causing progressive damage to multiple organ systems, particularly the skeleton. nih.gov

The disorder is classified into two types, A and B, based on the specific enzyme deficiency. Morquio Type A, the more common form, is caused by a deficiency of the enzyme N-acetylgalactosamine-6-sulfatase (GALNS). This enzyme is essential for the degradation of the GAGs keratan (B14152107) sulfate (B86663) and chondroitin-6-sulfate. The accumulation of these GAGs, which are critical components of cartilage, leads to the systemic skeletal dysplasia characteristic of the disease. Clinical features typically appear between the ages of one and three and include short stature (particularly a short trunk), skeletal deformities such as a bell-shaped chest and kyphoscoliosis, joint hypermobility, and corneal clouding. nih.gov Intelligence is generally not affected. The diagnosis is confirmed by demonstrating deficient GALNS enzyme activity in leukocytes or cultured fibroblasts.

Characteristics of Morquio Syndrome Type A
FeatureDescriptionReference
Genetic BasisAutosomal recessive mutations in the GALNS gene.
Enzyme DeficiencyN-acetylgalactosamine-6-sulfatase (GALNS).
Accumulated SubstratesKeratan sulfate and Chondroitin-6-sulfate.
Primary PathologySystemic skeletal dysplasia due to GAG accumulation in cartilage.
Key Clinical SignsShort trunk dwarfism, skeletal deformities, joint laxity, corneal clouding. nih.gov
Diagnostic StandardQuantification of deficient GALNS enzyme activity.

Role in Microbial Pathogenesis

Pathogenic bacteria can exploit various host molecules as nutrient sources to facilitate infection, and this compound is one such molecule. The ability to metabolize GalNAc can be directly linked to bacterial virulence and fitness.

Streptococcus suis , a significant pathogen in swine that can also cause severe infections in humans, possesses a dedicated metabolic pathway for GalNAc utilization. The genes for this pathway are organized in the aga operon, which is induced in the presence of GalNAc. The catabolism of GalNAc is linked to the infectivity of S. suis, and the regulatory proteins that control this pathway have been shown to play distinct roles during bacterial infection. The ability to use host-derived amino sugars like GalNAc is an important metabolic adaptation that allows the bacterium to thrive in different host niches during colonization and invasion.

Escherichia coli O157:H7 , a foodborne pathogen that can cause severe hemorrhagic colitis, also has the genetic machinery to transport and catabolize GalNAc. The genes are part of a cluster that encodes a specific phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) for GalNAc transport. Most E. coli O157:H7 strains can utilize GalNAc as a sole carbon source (an Aga+ phenotype). However, a notable finding was made during the analysis of isolates from a 2006 spinach-associated outbreak. All 194 isolates from this specific outbreak were found to be incapable of utilizing GalNAc (an Aga- phenotype). This uniform and distinct metabolic phenotype suggests a potential clonal relationship among the outbreak strains and highlights how metabolic capabilities, including the use of GalNAc, can vary and may be associated with specific pathogenic lineages.

This compound (Aga) Utilization in E. coli O157:H7
Strain TypePhenotypeGenetic BasisReference
Typical E. coli O157:H7Aga+ (Able to utilize GalNAc)Presence of a complete gene cluster for the Aga PTS system.
2006 Spinach Outbreak IsolatesAga- (Unable to utilize GalNAc)Altered utilization pathway, specific mutation not fully detailed but phenotypically consistent across all isolates.

Parasitic Adherence and Differentiation (e.g., Entamoeba histolytica)

This compound (GalNAc) plays a pivotal role in the pathogenesis of infections caused by the protozoan parasite Entamoeba histolytica, the causative agent of amebiasis. The parasite's ability to adhere to host cells is a critical first step in colonization, invasion, and subsequent tissue damage. This adherence is primarily mediated by a specific lectin on the surface of the E. histolytica trophozoite, known as the galactose/N-acetyl-D-galactosamine (Gal/GalNAc) inhibitable lectin. nih.govnih.gov

This surface lectin is a 260 kDa heterodimer composed of a heavy subunit (170 kDa) and a light subunit (35 kDa). nih.gov The heavy subunit is predominantly responsible for the binding activity that allows the parasite to attach to Gal/GalNAc residues present on human colonic mucins, epithelial cells, and other target cells. nih.govias.ac.in The interaction is highly specific, and the adherence of the parasite to host cells can be effectively blocked by the presence of free galactose or this compound. ias.ac.in

The significance of the Gal/GalNAc lectin extends beyond simple adherence. This molecular interaction is a prerequisite for the parasite's cytolytic activity, leading to the destruction of host cells. nih.gov Furthermore, the lectin is implicated in the parasite's differentiation from the motile, disease-causing trophozoite stage to the infective cyst stage, a process known as encystation. This dual role in both virulence and life cycle progression underscores the central importance of GalNAc-mediated interactions in the biology of E. histolytica. oup.com

The functional domains of the Gal/GalNAc lectin and its interaction with host cell surface carbohydrates have been a subject of extensive research. The table below summarizes the key components of this critical parasitic lectin.

SubunitMolecular MassKey Functions
Heavy Subunit170 kDaPrimarily responsible for mediating adherence to host cells by binding to galactose and this compound residues. nih.gov
Light Subunit35 kDaA component of the heterodimeric lectin complex. nih.gov
Intermediate SubunitNot specifiedNon-covalently associated with the heavy and light subunits. ias.ac.in

Systemic Health Associations (e.g., Cardiovascular Health)

In the context of systemic health, particularly cardiovascular health, this compound has gained significant attention not as a direct modulator of cardiovascular function, but as a key component in a novel therapeutic strategy for liver-targeted drug delivery. ahajournals.orgresearchgate.net This approach utilizes GalNAc-conjugated small interfering RNA (siRNA) molecules to silence genes in hepatocytes that are implicated in cardiovascular disease. nih.gov

The asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes, exhibits a strong binding affinity for GalNAc. ahajournals.org By attaching a trivalent GalNAc ligand to an siRNA molecule, the therapeutic agent can be efficiently and selectively delivered to the liver, thereby enhancing its potency and minimizing potential off-target effects. researchgate.net

This targeted delivery system has shown considerable promise in preclinical and clinical studies for managing dyslipidemia, a major risk factor for atherosclerotic cardiovascular disease. For instance, GalNAc-siRNA conjugates have been developed to target the messenger RNA (mRNA) of proprotein convertase subtilisin/kexin type 9 (PCSK9) and angiopoietin-like 3 (ANGPTL3). ahajournals.orgnih.govoup.com By silencing these genes, the levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides in the bloodstream can be significantly reduced. ahajournals.orgoup.com

The development of GalNAc-siRNA therapeutics represents a significant advancement in the potential treatment of cardiovascular diseases. aginganddisease.orgnih.gov The table below highlights some of the key molecular targets for this therapeutic approach.

Target GeneFunction in Lipid MetabolismTherapeutic Effect of Silencing
PCSK9 (Proprotein convertase subtilisin/kexin type 9)Promotes the degradation of LDL receptors, leading to higher plasma LDL-C levels.Increased LDL receptor recycling and clearance of LDL-C from the circulation. ahajournals.orgoup.com
ANGPTL3 (Angiopoietin-like protein 3)Inhibits lipoprotein lipase (B570770) and endothelial lipase, leading to increased levels of triglycerides and cholesterol.Reduced plasma levels of triglycerides and LDL-C. ahajournals.orgnih.gov
ApoCIII (Apolipoprotein C-III)Inhibits the clearance of triglyceride-rich lipoproteins.Enhanced clearance of triglycerides from the plasma. ahajournals.orgoup.com
Lp(a) (Lipoprotein(a))A pro-atherogenic lipoprotein whose high levels are associated with an increased risk of cardiovascular disease.Reduction in plasma Lp(a) levels. ahajournals.orgnih.gov

Therapeutic and Diagnostic Applications

Glycotherapeutics and Targeted Drug Delivery Systems

The specificity of GalNAc for the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of liver cells (hepatocytes), has made it an invaluable tool for developing liver-specific therapies. bachem.comshochem.combiosearchtech.com This targeted approach enhances the efficacy of drugs while minimizing potential off-target effects.

The asialoglycoprotein receptor (ASGPR) is a C-type lectin that recognizes and internalizes glycoproteins with terminal galactose or N-acetylgalactosamine residues. nih.govtandfonline.com This receptor is abundantly present on hepatocytes, with approximately 500,000 copies per cell, and facilitates the rapid clearance of specific glycoproteins from circulation through receptor-mediated endocytosis. bachem.comnih.govtandfonline.comnih.govnih.gov

The high affinity and specificity of this interaction have been harnessed to create targeted drug delivery systems. By conjugating therapeutic agents to a GalNAc ligand, typically a triantennary structure (three GalNAc residues), the drug can be efficiently directed to the liver. nih.govoup.com This triantennary configuration has been shown to have a significantly higher affinity for the ASGPR compared to dimeric or monomeric forms. bachem.com

Once the GalNAc-conjugated drug binds to the ASGPR, the complex is internalized into the cell within clathrin-coated vesicles. nih.govnih.govahajournals.org As the vesicle matures into an endosome, the internal pH decreases, causing the drug conjugate to dissociate from the receptor. bachem.comnih.govfrontiersin.org The ASGPR is then recycled back to the cell surface, while the therapeutic agent is released into the cytoplasm to exert its effect. nih.govfrontiersin.orgresearchgate.net This efficient process of binding, internalization, and release makes GalNAc an ideal targeting ligand for liver-directed therapies. shochem.com

The GalNAc targeting strategy has revolutionized the field of nucleic acid-based therapeutics, particularly for small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs). nih.govtandfonline.comresearchgate.net These molecules are designed to modulate gene expression but face challenges in reaching their intracellular targets. Conjugating them to GalNAc facilitates their specific and efficient delivery to hepatocytes. nih.govacs.orgacs.org

GalNAc-siRNA Conjugates: SiRNAs are double-stranded RNA molecules that can silence specific genes by triggering the RNA interference (RNAi) pathway. nih.govnih.gov When conjugated to GalNAc, siRNAs are readily taken up by liver cells. nih.govnih.gov Once inside the cell, the siRNA is released from the endosome and enters the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to degrade its target messenger RNA (mRNA). frontiersin.org This approach has led to the development of several approved therapies for liver-related diseases. biosearchtech.comnih.govnih.gov For example, Givosiran is a GalNAc-siRNA conjugate used to treat acute hepatic porphyria, and Inclisiran targets PCSK9 to lower cholesterol levels. nih.govahajournals.orgnih.gov

GalNAc-ASO Conjugates: ASOs are single-stranded nucleic acid molecules that can bind to a specific mRNA and modulate its function, often leading to its degradation. tandfonline.com Similar to siRNAs, conjugating ASOs with GalNAc significantly enhances their delivery to the liver and improves their potency by up to 30-fold compared to unconjugated ASOs. tandfonline.comacs.org This increased potency allows for lower and less frequent dosing. The GalNAc-ASO conjugate acts as a prodrug; after internalization into the liver, the GalNAc moiety is cleaved, releasing the active ASO. oup.comacs.org This technology has shown promise in clinical trials for various liver and systemic diseases. nih.gov

The immune system has the potential to recognize and eliminate cancer cells that express unique molecules on their surface. nih.gov One such class of molecules is tumor-associated carbohydrate antigens (TACAs), which are often aberrantly expressed on malignant cells. bioengineer.org These glycans, including structures containing N-acetylgalactosamine, can be targeted for cancer immunotherapy. nih.gov

Glycoconjugate vaccines aim to stimulate an immune response against these TACAs. nih.gov However, TACAs are often poorly immunogenic on their own. bioengineer.org To overcome this, they are conjugated to a carrier protein, such as keyhole limpet hemocyanin (KLH), to enhance their immunogenicity. nih.gov This approach has been explored in clinical trials for various cancers. nih.gov The goal is to induce the production of antibodies and T-cells that can recognize and attack tumor cells expressing the target TACA. nih.gov

Diagnostic Marker Development and Clinical Assays

Alterations in glycosylation patterns, including the presentation of N-acetylgalactosamine, are a hallmark of several diseases. This has led to the development of GalNAc-based biomarkers for disease detection and monitoring, as well as enzymatic assays to measure the activity of related enzymes.

Aberrant glycosylation, the abnormal synthesis of glycan structures, is a common feature of cancer and other diseases. nih.govnih.govnih.gov Changes in the expression of N-acetylgalactosamine-containing glycans can serve as valuable biomarkers.

For instance, the Tn antigen (GalNAcα1-O-Ser/Thr) and the sialyl-Tn antigen are simple O-glycans that are often overexpressed in various adenocarcinomas and are associated with metastasis and poor prognosis. taylorandfrancis.comacs.orgscispace.com In some cancers, such as breast cancer, the enzyme responsible for adding GalNAc to proteins, GalNAc-T6, is upregulated and can serve as a biomarker. nih.govscispace.com

In the autoimmune disease IgA nephropathy, some IgA1 molecules have O-glycans that are deficient in galactose, leading to exposed N-acetylgalactosamine residues. nih.gov These abnormal IgA1 molecules can be recognized by antibodies, leading to the formation of immune complexes that deposit in the kidneys. nih.gov Additionally, alterations in GalNAc attachment in IgA have been suggested as a potential diagnostic and prognostic marker for Crohn's disease. biosynth.com Furthermore, serum levels of N-acetylhexosamine (HexNAc), which includes N-acetylgalactosamine, have been investigated as a potential biomarker for progressive multiple sclerosis and neurodegeneration. mdc-berlin.de

The enzymes that add or remove sugar molecules, known as glycosyltransferases and glycosidases, respectively, play a crucial role in determining the glycan structures on cells. Measuring the activity of these enzymes can provide insights into disease states.

Polypeptide N-acetylgalactosaminyltransferases (pp-GalNAcTs) are a family of enzymes that initiate the synthesis of mucin-type O-glycans by transferring GalNAc from a donor substrate (UDP-GalNAc) to serine or threonine residues on a polypeptide chain. nih.gov There are approximately 20 different pp-GalNAcTs in humans. nih.govnih.gov Assays have been developed to measure the activity of these enzymes, often using high-performance liquid chromatography (HPLC) to analyze the reaction products. nih.gov

Non-radioactive, high-throughput assays are also available for measuring the activity of various glycosyltransferases, including those that use N-acetylglucosamine as an acceptor. rndsystems.com These assays can be adapted to study enzymes that utilize N-acetylgalactosamine and are valuable tools for drug discovery and diagnostics. nih.gov

Inhibitor and Modulator Development

The critical roles of N-Acetyl-D-Galactosamine (GalNAc) in cellular processes, particularly those that are dysregulated in disease, have made the enzymes that transfer this sugar, and the resulting cell surface glycans, attractive targets for therapeutic and diagnostic development. The development of inhibitors and modulators that can precisely target GalNAc-related pathways offers promising avenues for novel treatment strategies.

Inhibition of Glycosyltransferases for Therapeutic Intervention

The initiation of mucin-type O-glycosylation is catalyzed by a family of 20 polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) in humans. researchgate.net These enzymes transfer GalNAc from the donor substrate UDP-GalNAc to serine and threonine residues of proteins. nih.gov Dysregulation of specific ppGalNAc-Ts is associated with various diseases, including cancer, making them compelling targets for therapeutic intervention. longdom.orgacs.org The development of small molecule inhibitors that can selectively target these enzymes is an active area of research with the potential to yield new therapeutics for conditions like cancer and chronic kidney disease. elifesciences.org

The development of selective inhibitors for individual ppGalNAc-T isoenzymes presents a significant challenge due to the structural similarities in their catalytic domains. acs.org However, researchers are making progress in designing inhibitors with improved potency and selectivity. For instance, a rationally designed inhibitor for GalNAc-T2 has been developed that demonstrates higher potency for this isoform compared to the T1 and T3 isoforms. acs.org This was achieved by creating a bivalent molecule with GalNAc and thiophene moieties on a peptide chain, enabling it to bind to both the lectin and catalytic domains of the enzyme. acs.org

In the context of cancer, the overexpression and dysregulation of certain ppGalNAc-Ts have been linked to increased cell invasiveness and metastasis. elifesciences.orgpnas.org For example, an inhibitor of ppGalNAc-T3 was found to block breast cancer cell invasiveness in cell culture, suggesting its potential as an anti-metastatic agent. elifesciences.org Similarly, the development of specific inhibitors for other GalNAc-Ts, such as GALNT2, is considered a potential therapeutic strategy in cancers like breast, oral squamous cell carcinoma, and gastric carcinoma. nih.govnih.gov The table below summarizes key research findings on the inhibition of glycosyltransferases for therapeutic intervention.

Target EnzymeTherapeutic AreaKey Research Findings
ppGalNAc-T3Cancer, Chronic Kidney DiseaseAn inhibitor was identified that opposed increased cancer cell invasiveness and blocked the glycan-masking of FGF23, suggesting therapeutic potential in both cancer and chronic kidney disease. elifesciences.org
GalNAc-T2CancerOverexpression of GALNT2 has been shown to suppress malignant proliferation of neuroblastoma cells. The development of specific inhibitors is considered a potential therapeutic strategy in several cancers. nih.gov
GALNT3CancerOverexpression and dysregulation of GALNT3 have been linked to multiple cancers, including gastric, pancreatic, and ovarian cancer, making it a compelling target for drug discovery. longdom.org

These findings underscore the potential of targeting specific ppGalNAc-transferases as a novel pharmacological approach for treating a range of diseases.

Impact on Cell Surface Glycosylation for Disease Modulation

Altered glycosylation, particularly the presentation of terminal GalNAc residues on the cell surface, is a well-established hallmark of cancer and other diseases. nih.govnih.gov This aberrant glycosylation can profoundly impact cell behavior, including adhesion, migration, invasion, and immune evasion, thereby driving disease progression. researchgate.netpnas.orgnih.gov Modulation of this altered cell surface glycosylation is therefore a promising strategy for therapeutic intervention.

In many cancers, there is an increased expression of truncated O-glycans, such as the Tn antigen (GalNAcα-O-Ser/Thr) and the sialyl-Tn (STn) antigen. nih.govnih.govnih.gov The presence of these antigens is often associated with a more aggressive cancer phenotype and poor prognosis. researchgate.net For instance, research has shown that altered glycosylation of several metastasis-associated glycoproteins, including MMP-14, EGFR, and various integrins, with terminal GalNAc is a key driver of a highly invasive cancer cell phenotype. nih.gov The relocation of ppGalNAc-Ts from the Golgi apparatus to the endoplasmic reticulum in cancer cells has been identified as a mechanism that drives high levels of Tn antigen expression, which in turn stimulates cell migration and invasiveness. pnas.orgku.dk

The impact of GalNAc-glycosylation on the immune system is also a critical area of investigation. Aberrantly glycosylated tumor antigens can be recognized by the immune system, making them targets for cancer vaccines. nih.gov Interestingly, the presence of GalNAc residues on antigens has been shown to enhance their uptake by dendritic cells and stimulate CD4+ T-cell responses. nih.gov However, it can also prevent the activation of CD8+ T-cells, which are crucial for killing cancer cells. nih.gov This dual effect highlights the complexity of modulating immune responses through glycosylation. The table below details research findings on the impact of cell surface glycosylation on disease modulation.

Glycosylation ChangeAssociated DiseaseImpact on Cellular ProcessesTherapeutic Implication
Increased terminal GalNAc on glycoproteins (e.g., MMP-14, EGFR, integrins)CancerDrives a highly invasive phenotype by modulating cell adhesion, migration, and invasion. nih.govTargeting these aberrantly glycosylated proteins or the enzymes that create them could inhibit metastasis.
Expression of Tn antigen (GalNAcα-O-Ser/Thr)CancerStimulates cell adhesion to the extracellular matrix, migration, and invasiveness. pnas.orgku.dkInhibition of Tn antigen expression or function could reduce tumor progression.
GalNAc-glycosylation of tumor antigensCancerEnhances antigen uptake by dendritic cells and CD4+ T-cell activation but prevents CD8+ T-cell activation. nih.govDesigning cancer vaccines that account for the immunomodulatory effects of GalNAc glycosylation.
Altered O-GalNAc glycosylationInflammatory DiseasesCan modulate inflammatory responses. mdpi.comnih.govModulating glycosylation pathways could offer new therapeutic approaches for inflammatory conditions.

The modulation of cell surface glycosylation with GalNAc holds significant promise for the development of novel therapies that can target the fundamental mechanisms of disease progression in cancer and inflammatory conditions.

Advanced Research Methodologies and Techniques

Analytical Approaches for Glycan and Glycoprotein (B1211001) Characterization

Analytical techniques are fundamental to characterizing the structure of GalNAc-containing glycans and glycoproteins and quantifying their interactions.

High-Performance Liquid Affinity Chromatography (HPLAC) is a powerful technique for the analysis and purification of biomolecules based on specific binding interactions. In the context of N-Acetyl-D-Galactosamine, HPLAC can be employed to assay enzymes involved in its metabolism. For instance, α-1,3-N-acetyl-D-galactosaminyltransferase, an enzyme that transfers GalNAc from the donor UDP-GalNAc to an acceptor molecule, can be quantified using this method. A column with an immobilized monoclonal antibody that specifically recognizes the GalNAc-containing product allows for the separation and quantification of the enzymatic product from the reaction mixture. This technique provides a rapid and specific assay for glycosyltransferase activity, which is crucial for understanding the biosynthesis of complex carbohydrates. nih.gov

Understanding the three-dimensional structure of this compound is crucial for comprehending its biological function. Broadband Fourier Transform Microwave (FTMW) spectroscopy, coupled with laser ablation, has been utilized to provide a detailed structural investigation of GalNAc in a gaseous state, free from solvent or crystal packing effects. nih.gov This high-resolution spectroscopic technique allows for the unequivocal characterization of different conformers of the molecule. nih.gov

The analysis of the rotational spectrum of GalNAc has identified two distinct conformers. nih.gov The precise rotational constants obtained from these experiments provide a wealth of information about the molecule's geometry and the spatial arrangement of its atoms. nih.gov

To further understand the forces governing these structures, Noncovalent Interaction (NCI) analysis is performed. This computational method visualizes weak intramolecular interactions, such as hydrogen bonds and van der Waals forces, based on the electron density. nih.gov For this compound, NCI analysis has revealed a network of intramolecular hydrogen bonds that stabilize the observed conformers. nih.gov These interactions are critical in determining the molecule's preferred shape, which in turn influences its recognition by and interaction with proteins like lectins and glycosyltransferases. nih.gov

Table 1: Rotational Constants for the Two Detected Conformers of this compound Determined by Broadband FTMW Spectroscopy.
ParameterConformer IConformer II
A (MHz)1625.4626(12)1663.2924(11)
B (MHz)1015.3134(11)987.9701(10)
C (MHz)867.2917(11)848.7492(10)

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to measure biomolecular interactions. It is extensively applied to quantify the kinetics (association and dissociation rates) and affinity of interactions between GalNAc-containing ligands and their corresponding protein receptors.

In one such application, SPR was used to study the interaction between the asialoglycoprotein receptor (ASGPR), a lectin predominantly found on liver cells, and various synthetic ligands containing one or more GalNAc residues. researchgate.net The results demonstrated that the binding affinity increases with the number of GalNAc residues, a phenomenon known as the multivalency or glycoside cluster effect. researchgate.net The dissociation constant (KD), a measure of affinity where a lower value indicates stronger binding, was shown to decrease significantly from a monovalent to a trivalent GalNAc ligand. researchgate.net

Table 2: Dissociation Constants (KD) for the Interaction of GalNAc-Containing Ligands with the Asialoglycoprotein Receptor (ASGPR) as Determined by Surface Plasmon Resonance.
LigandDissociation Constant (KD) (nM)
Monovalent-GalNAc Ligand19.6 ± 9.8
Bivalent-GalNAc Ligand1.3 ± 1.1
Trivalent-GalNAc Ligand0.7 ± 0.2

These kinetic data are invaluable for the design of targeted drug delivery systems, where GalNAc is often used as a ligand to direct therapeutic agents specifically to the liver. wikipedia.org

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques are essential for investigating the functional roles of this compound, from the regulation of genes involved in its metabolism to the localization of GalNAc-containing epitopes within cells and tissues.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive technique used to measure the expression levels of specific genes. This method was applied to study the GalNAc utilization pathway in the bacterium Shewanella. When the bacteria were grown in a medium containing GalNAc as the sole carbon source, the expression of genes within the aga locus, which are responsible for GalNAc catabolism, was analyzed. The results showed that the expression of key genes, such as agaK (GalNAc kinase), agaAII (GalNAc-6-phosphate deacetylase), and agaS (GalN-6-phosphate deaminase), was elevated by over 100-fold compared to cells grown on a different sugar, N-acetyl-D-glucosamine (GlcNAc). nih.gov This demonstrates a specific transcriptional upregulation in response to the presence of this compound. nih.gov

RNA sequencing (RNA-seq) provides a comprehensive, unbiased view of the entire transcriptome of a cell or organism under specific conditions. A transcriptome analysis was performed on an Erysipelotrichaceae strain cultured with and without GalNAc. nih.gov This analysis revealed that GalNAc feeding significantly altered the expression levels of genes involved not only in the GalNAc catabolism pathway but also in central metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov This global approach allows for the discovery of broader metabolic reprogramming and regulatory networks affected by GalNAc utilization. nih.gov

Electrophoretic Mobility Shift Assays (EMSA) , also known as gel shift assays, are used to study protein-DNA interactions in vitro. wikipedia.orgnih.govnih.govthermofisher.com This technique can determine if a specific protein, such as a transcription factor, binds to a particular DNA sequence, typically a promoter or regulatory region of a gene. wikipedia.org In the context of GalNAc metabolism, studies have identified a repressor protein, AgaR, that controls the expression of the aga operon in bacteria like Escherichia coli and Streptococcus pneumoniae. nih.govfrontiersin.org EMSA could be used to demonstrate the direct binding of the AgaR repressor to the operator sequences within the aga operon. In such an experiment, a labeled DNA fragment containing the putative AgaR binding site would be incubated with purified AgaR protein. The protein-DNA complex would migrate more slowly through a non-denaturing polyacrylamide gel compared to the free DNA probe, resulting in a "shifted" band, thus confirming the binding interaction. wikipedia.org

Immunohistochemistry (IHC) allows for the visualization of the location of specific molecules, such as GalNAc-containing glycans, within the context of tissue architecture. A common approach is lectin histochemistry, which uses labeled lectins that have a high binding specificity for particular carbohydrate structures. For example, the Helix pomatia agglutinin (HPA) lectin, which specifically binds to terminal α-N-Acetyl-D-Galactosamine residues, can be used to localize these structures in tissue sections. wikipedia.org Studies using HPA conjugated to colloidal gold particles have been used to determine the subcellular localization of O-glycosylation initiation in intestinal goblet cells, showing labeling in the cis-Golgi cisternae. wikipedia.org This technique has also been applied to demonstrate the presence of terminal α-D-galactose and β-N-acetyl-D-galactosamine residues in the vomeronasal organ of rats, highlighting differences in glycosylation patterns across different tissues. nih.gov

Flow Cytometry is a technique used to analyze the physical and chemical characteristics of particles, often cells, as they pass through a laser beam. It can be used to quantify the expression of cell surface molecules, including specific glycan epitopes. For instance, the expression of the Tn antigen (GalNAcα1-O-Ser/Thr), a cancer-associated carbohydrate antigen, on the surface of lung cancer cells can be quantified using flow cytometry. nih.gov Cells are stained with a fluorescently-labeled lectin that specifically recognizes the Tn antigen, such as the Vicia villosa lectin (VVL). nih.gov The fluorescence intensity of individual cells is then measured, providing a quantitative assessment of the level of Tn antigen expression. This method is crucial for characterizing cell populations based on their surface glycophenotype and for studying the immunological consequences of aberrant glycosylation in cancer. nih.govnih.gov

In Vitro Cell Culture Models for Glycosylation Pathway Studies

In vitro cell culture models are indispensable tools for dissecting the complex enzymatic pathways of glycosylation involving this compound (GalNAc). These systems allow researchers to study cellular processes in a controlled environment, manipulating specific variables to understand their effects on the synthesis and function of GalNAc-containing glycans.

One robust model for studying the initiation of O-GalNAc glycosylation is the Chinese Hamster Ovary (CHO) ldlD cell line. nih.gov These cells are deficient in UDP-Gal/UDP-GalNAc 4-epimerase, rendering them unable to synthesize UDP-GalNAc, the donor substrate for polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts). nih.gov This genetic defect allows researchers to control the initiation of O-glycosylation by adding GalNAc to the cell culture medium, which the cells can then convert to UDP-GalNAc. Studies using CHO ldlD cells have demonstrated the incorporation of O-GalNAc into nuclear proteins, confirming that this glycosylation process occurs within the nucleus of intact cells. nih.gov

HeLa cells are another widely used human cell line for investigating GalNAc glycosylation. researchgate.net Researchers can purify nuclei from HeLa cells to study the localization and activity of glycosyltransferases and the presence of sugar donors like UDP-GalNAc within the nuclear compartment. nih.govresearchgate.net Experiments involving the incubation of purified HeLa nuclei with UDP-GalNAc have shown a significant increase in the level of terminal O-GalNAc glycans on nuclear proteins, as detected by probes like Vicia villosa lectin (VVL). nih.govresearchgate.net This type of experiment provides direct evidence for the enzymatic machinery for O-glycosylation being active within the nucleus. researchgate.net

Furthermore, neuroblastoma (NB) cell lines have been used to study how alterations in N-glycosylation pathways affect cellular properties. sunyempire.edu By engineering NB cells with specific gene knockdowns, such as for N-acetylglucosaminyltransferase-I (Mgat1), researchers can create models that express simplified glycan structures (e.g., only oligomannose N-glycans). sunyempire.edu Comparing these mutant cell lines to parental cells in both 2D (monolayer) and 3D (spheroid) cultures helps elucidate the role of complex N-glycans in processes like cell growth, neurite outgrowth, and invasion. sunyempire.edu

Table 1: In Vitro Cell Culture Models in GalNAc Glycosylation Research
Cell LineKey FeatureApplication in GalNAc ResearchKey Findings
CHO ldlDDeficient in UDP-Gal/UDP-GalNAc 4-epimeraseStudying the initiation of O-GalNAc glycosylationDemonstrated that the addition of GalNAc to culture medium restores O-glycosylation, including in the nucleus. nih.gov
HeLaHuman cervical cancer cell lineIdentifying O-GalNAc glycosylated nuclear proteins and studying nuclear ppGalNAc-T activityConfirmed the presence of UDP-GalNAc and active ppGalNAc-Ts in the nucleus, leading to glycosylation of nuclear proteins. researchgate.net
Neuroblastoma (NB)Engineered N-glycosylation mutants (e.g., Mgat1 knockdown)Investigating the role of N-glycan complexity on cell behaviorShowed that the absence of complex N-glycans impacts cell growth, morphology, and invasiveness in 2D and 3D cultures. sunyempire.edu

Omics-Based Approaches (e.g., Transcriptomics, Metabolomics)

Omics technologies provide a high-throughput, systems-level view of the molecular components and processes related to this compound. These approaches, including transcriptomics and metabolomics, enable a comprehensive analysis of the genes, transcripts, and metabolites involved in GalNAc glycosylation pathways.

Transcriptomics, the study of the complete set of RNA transcripts in a cell, is used to quantify the expression of genes encoding the enzymatic machinery for glycosylation. This includes glycosyltransferases, glycosidases, and enzymes involved in the synthesis of nucleotide sugar donors like UDP-GalNAc. By mapping gene expression profiles onto known glycosylation pathways, researchers can predict the types of glycan structures a particular cell or tissue is capable of synthesizing. nih.gov A computational tool, GlycoMaple, was developed to visualize and estimate glycan structures based on transcriptomic data. nih.gov This approach has been used to predict N-glycan processing in HEK293 cells and has been validated by creating and analyzing numerous knockout cell lines for specific glycosylation-related genes. nih.gov Such tools can accelerate the analysis and engineering of glycosylation in mammalian cells. nih.gov

Metabolomics focuses on the global analysis of all metabolites within a biological system. In the context of GalNAc research, metabolomic techniques are crucial for identifying and quantifying nucleotide sugars, glycan precursors, and related metabolic intermediates. mdpi.com Advanced analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS), are used to detect compounds that are less volatile, providing detailed chemical information for thousands of molecules. mdpi.com This allows for a comprehensive overview of the metabolome, enabling the discovery of novel metabolites and a deeper understanding of the metabolic state of cells under different conditions, which can influence the availability of substrates like UDP-GalNAc for glycosylation reactions. mdpi.com Integrating metabolomic data with genomic and transcriptomic information provides a powerful multi-omics approach to unravel the complex regulation of glycosylation pathways. mdpi.com

Table 2: Omics-Based Approaches in GalNAc Research
Omics ApproachTechnology/MethodApplication to GalNAc ResearchInformation Gained
TranscriptomicsRNA-Sequencing; Microarrays; GlycoMaple toolQuantifying expression of glycosylation-related genes (e.g., GALNTs, B4GALNTs). nih.govPrediction of active glycosylation pathways and potential glycan structures synthesized by the cell. nih.gov
MetabolomicsLiquid Chromatography-Mass Spectrometry (LC-MS); Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of UDP-GalNAc and other nucleotide sugars and metabolic precursors. mdpi.comUnderstanding the availability of substrates for glycosylation and the metabolic state of the cell. mdpi.com

Development of Synthetic Glycosides and Glycan Analogs

The chemical synthesis of this compound glycosides and its analogs is fundamental for advancing glycobiology. These synthetic molecules serve as essential tools for studying carbohydrate-protein interactions, inhibiting enzymatic pathways, and developing targeted drug delivery systems. nih.gov The asialoglycoprotein receptor (ASGP-R) on hepatocytes, for instance, specifically recognizes terminal GalNAc residues, a property exploited for liver-targeting drugs. nih.gov

A significant challenge in synthesizing GalNAc glycosides is controlling the stereochemistry at the anomeric center (C-1). The 2-acetamido group can participate in the reaction, often leading to the formation of a stable oxazoline (B21484) intermediate, which complicates the direct synthesis of desired glycosidic linkages. nih.gov To overcome this, chemists have developed various strategies. One facile method employs rare earth metal triflates as catalysts, demonstrating that different catalysts can selectively produce either α- or β-glycosides. nih.gov For example, hafnium(IV) triflate (Hf(OTf)₄) can promote the formation of α-glycosides, while scandium(III) triflate (Sc(OTf)₃) favors β-glycosides. nih.gov

The development of GalNAc analogs, where specific hydroxyl groups are replaced or modified, is another critical area of research. Fluorinated analogs of GalNAc are of particular interest as they can modulate protein affinity, metabolic stability, and lipophilicity. beilstein-journals.orgresearchgate.net The synthesis of these compounds often involves nucleophilic fluorination using reagents like diethylamino sulfurtrifluoride (DAST). beilstein-journals.orgresearchgate.net Researchers have successfully synthesized a series of mono-, di-, and trifluorinated GalNAc analogs by starting with fluorinated 1,6-anhydro-2-azidohexopyranose precursors. beilstein-journals.orgresearchgate.net These synthetic routes provide access to novel molecular probes to study glycosyltransferase mechanisms and inhibit glycan biosynthesis. beilstein-journals.org

Furthermore, efficient chemical pathways have been developed to convert the more abundant and less expensive N-acetyl-D-glucosamine (GlcNAc) into GalNAc derivatives. nih.gov One reported method achieves this transformation in three steps on a multi-gram scale without requiring chromatographic purification, making valuable GalNAc building blocks more accessible for complex glycan synthesis. nih.gov

Table 3: Synthetic Approaches for GalNAc Glycosides and Analogs
Synthetic TargetMethodologyKey Reagents/CatalystsSignificance
α- and β-GalNAc GlycosidesStereoselective glycosylationRare earth metal triflates (e.g., Hf(OTf)₄ for α, Sc(OTf)₃ for β) nih.govProvides controlled access to specific anomers for biological studies and drug development. nih.gov
Fluorinated GalNAc AnalogsNucleophilic deoxyfluorinationDiethylamino sulfurtrifluoride (DAST) beilstein-journals.orgresearchgate.netCreates metabolically stable probes to study and inhibit glycosylation pathways. beilstein-journals.org
GalNAc Derivatives from GlcNAcEpimerization at C-4Multi-step conversionProvides an efficient, cost-effective route to obtain GalNAc building blocks from a cheaper starting material. nih.gov

Future Directions and Emerging Research Avenues

Comprehensive Elucidation of the O-Glycome and its Dynamic Regulation

A primary frontier in glycobiology is the complete mapping and understanding of the O-glycome, the entire complement of O-linked glycans, and its dynamic regulation. O-glycosylation, initiated by the attachment of GalNAc to serine or threonine residues, is a complex and dynamic process. acs.org Future research will focus on developing and applying sophisticated methods to unravel the intricacies of the O-glycome.

Advanced mass spectrometry-based strategies are central to these efforts, enabling the proteome-wide mapping of O-GalNAc glycosylation sites. nih.gov Techniques such as chemoenzymatic labeling, where O-GlcNAc residues are modified with a functional handle like N-azidoacetylgalactosamine (GalNAz), allow for the detection and quantification of this modification. researchgate.netnih.govnih.gov These methods, combined with powerful analytical tools, are essential for understanding how the O-glycome is regulated in different cell types and tissues, and how it changes in response to physiological and pathological stimuli.

A key area of investigation is understanding the epigenetic regulatory mechanisms that govern the initiation of O-glycosylation by polypeptide:N-acetylgalactosaminyltransferases (GalNAc-Ts). Studies have shown that the glycosylation status of a peptide can influence subsequent glycosylation events at adjacent or distant sites, indicating a complex regulatory network. nih.gov For instance, the presence of a monosaccharide or a disaccharide on a glycopeptide substrate can have antagonistic effects on the addition of further GalNAc residues. nih.gov A comprehensive understanding of these dynamic regulatory processes will provide crucial insights into the functional roles of O-glycans.

Discovery and Characterization of Novel Glycosyltransferases and Glycosidases

The biosynthesis and degradation of GalNAc-containing glycans are orchestrated by a large and diverse family of glycosyltransferases and glycosidases. A significant research avenue involves the discovery and detailed characterization of novel enzymes within these families.

The human genome is known to encode a large family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), each with unique substrate specificities and expression patterns, suggesting distinct biological functions. researchgate.net The identification and characterization of new members of this family, such as ppGalNAc-T20, which exhibits unique catalytic activity and a specific expression profile, are crucial for a complete understanding of O-glycosylation. researchgate.net Similarly, the discovery of novel α-N-acetylgalactosaminyltransferases involved in the biosynthesis of complex glycans continues to expand our knowledge of these pathways. oup.com

On the degradation side, the identification of novel glycosidases with specificity for GalNAc residues is equally important. For example, screening metagenomic libraries from the human gut microbiome has led to the discovery of new α-N-acetylgalactosaminidases. researchgate.netnih.govresearchgate.net These enzymes, such as those from the glycoside hydrolase 31 (GH31) family, exhibit novel specificities, including the ability to cleave the initial α-GalNAc from mucin-type O-glycans. researchgate.netnih.govresearchgate.net Furthermore, research into β-N-acetylgalactosaminidases is expanding the known diversity of these enzymes, revealing novel glycoside hydrolase families with varied substrate specificities. biorxiv.org The characterization of these new enzymes will not only enhance our understanding of glycan metabolism but also provide valuable tools for glycobiology research and biotechnology.

Rational Design and Development of Highly Specific Targeted Therapeutics

The critical role of GalNAc in various physiological and pathological processes has made it an attractive target for therapeutic intervention. A major focus of future research is the rational design and development of highly specific drugs that target GalNAc-related pathways.

One promising strategy is the development of selective inhibitors for specific GalNAc-transferases (GalNAc-Ts). nih.govacs.org Given the association of dysregulated GalNAc-T activity with diseases like cancer, achieving potent and isoform-selective inhibition is a significant challenge. nih.govacs.orgnih.gov Structure-guided rational design is being employed to synthesize inhibitors that can target both the catalytic and lectin domains of a specific GalNAc-T isoform, thereby improving potency and selectivity. nih.govacs.org

Another highly successful approach involves using GalNAc as a targeting ligand for the delivery of therapeutics, particularly oligonucleotide-based drugs like siRNAs and antisense oligonucleotides, to hepatocytes. ahajournals.orgnih.govbiosearchtech.com The asialoglycoprotein receptor (ASGPR) on the surface of liver cells specifically recognizes terminal GalNAc residues, facilitating the efficient uptake of conjugated drugs. ahajournals.orgbiosearchtech.com This technology has already led to the approval of several GalNAc-siRNA conjugates for the treatment of liver-related diseases. biosearchtech.com Future research will focus on optimizing the design of these conjugates and expanding their application to a wider range of diseases. researchgate.netnih.gov Furthermore, the development of triantennary GalNAc conjugates as degraders for extracellular proteins represents a novel therapeutic modality. acs.orgnih.govresearchgate.net

Advanced Glycobiology Tools and Technologies for High-Throughput Analysis

Progress in understanding the complex world of GalNAc-containing glycans is heavily reliant on the development of advanced analytical tools and high-throughput technologies. Future research will continue to push the boundaries of glycan analysis, enabling more sensitive, specific, and comprehensive characterization of the O-glycome.

Chemoenzymatic labeling methods, which allow for the specific tagging of O-linked glycans, are becoming increasingly sophisticated. nih.govnih.gov These techniques, often coupled with "click" chemistry, enable the attachment of various probes for detection, quantification, and mapping of glycosylation sites. nih.govnih.gov

Mass spectrometry (MS) remains a cornerstone of glycomics, and ongoing advancements are enhancing its capabilities for O-glycan analysis. nih.govresearchgate.net The development of novel methods for the enrichment and elucidation of O-GalNAc peptides is improving the high-throughput identification of glycosylation sites. acs.org

A particularly innovative technology is the Cellular O-glycome Reporter/Amplification (CORA) method. rsc.org This approach uses a chemical precursor to amplify and profile the mucin-type O-glycans synthesized by living cells, offering a sensitive tool for studying cellular O-glycomics. rsc.org The development of quantitative (qCORA) and preparative (pCORA) versions of this technology will further facilitate functional O-glycomics studies. rsc.org Additionally, the integration of nanotechnology with glycan analysis, or "glyconanotechnology," holds promise for the development of novel biosensors and biochips for high-throughput glycan analysis. routledge.com

Deepening Understanding of Glycan-Mediated Disease Pathogenesis and Intervention Strategies

A fundamental goal of glycobiology research is to translate our understanding of glycan function into effective strategies for disease intervention. Future research will focus on deepening our knowledge of how aberrant GalNAc glycosylation contributes to the pathogenesis of various diseases and leveraging this knowledge to develop novel therapeutic approaches.

Altered O-glycosylation is a hallmark of many cancers and is associated with tumor progression and metastasis. nih.govresearchgate.net For instance, the expression of truncated O-glycans, such as the Tn antigen (GalNAcα-Ser/Thr), is often upregulated in cancer cells. Understanding the specific roles of enzymes like pp-GalNAc-T6, which is overexpressed in several cancers, is crucial for developing targeted therapies. nih.gov Knockdown of genes encoding enzymes that initiate O-glycosylation has been shown to reduce the production of amyloid-β, suggesting a potential therapeutic target for Alzheimer's disease. consensus.app

Therapeutic strategies targeting glycosylation are a rapidly evolving area. researchgate.net These include modulating the activity of glycosyltransferases and glycosidases to correct abnormal glycosylation, and using glycan-targeting antibodies and vaccines. nih.gov For example, disrupting aberrant glycosylation has been shown to enhance the efficacy of cancer immunotherapy. nih.gov As our understanding of the intricate roles of GalNAc in disease pathogenesis grows, so too will the opportunities for developing innovative and effective intervention strategies.

Q & A

Q. What are the primary biochemical roles of N-Acetyl-D-Galactosamine in glycoprotein synthesis?

GalNAc is a critical substrate for O-linked glycosylation, where it is transferred to serine/threonine residues of proteins via glycosyltransferases (e.g., GALNT family enzymes). This modification influences protein folding, stability, and cellular localization . Methodologically, its incorporation can be tracked using radiolabeled analogs or detected via lectin-binding assays (e.g., Dolichos biflorus agglutinin) .

Q. How can researchers verify the purity of this compound for experimental use?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for validating GalNAc quality. Melting point analysis (e.g., 160°C) and solubility tests (e.g., 50 mg/mL in water) further confirm physicochemical consistency .

Q. What techniques are used to study GalNAc's role in blood group antigen specificity?

Blood group A antigens are defined by GalNAc α1-3 linkages to galactose. Researchers employ glycan microarray profiling, enzymatic cleavage assays (e.g., α-N-acetylgalactosaminidase), and structural analysis (NMR or X-ray crystallography) to map epitope interactions .

Advanced Research Questions

Q. How can CRISPRa technology elucidate the functional roles of GalNAc-transferases (GALNTs) in disease models?

CRISPR activation (CRISPRa) kits (e.g., targeting Galnt5) enable overexpression of GALNT enzymes in cell lines or organoids. Transcriptomic and proteomic profiling post-activation can reveal glycosylation-dependent pathways in cancer metastasis or immune evasion .

Q. What experimental designs are suitable for investigating GalNAc as a carbon source in microbial metabolism?

C. marinum or engineered Saccharomyces cerevisiae strains can be cultured in minimal media with GalNAc as the sole carbon source. Growth kinetics, transcriptome sequencing (RNA-seq), and metabolic flux analysis identify catabolic pathways and regulatory genes .

Q. How do researchers resolve contradictions in GalNAc's dual roles as an enzyme substrate and inhibitor?

Kinetic assays (e.g., Michaelis-Menten plots) under varying pH/temperature conditions differentiate substrate vs. inhibitory effects. Structural studies (e.g., cryo-EM) of enzyme-GalNAc complexes further clarify binding mechanisms .

Q. What methodologies are employed to study GalNAc's impact on intestinal epithelial barrier function?

IPEC-J2 cell models treated with GalNAc are assessed for tight junction protein expression (e.g., occludin, ZO-1) via immunofluorescence and transepithelial electrical resistance (TEER) measurements. Lectin-based permeability assays (e.g., soybean agglutinin) quantify membrane integrity .

Methodological Considerations

Q. How can fluorinated GalNAc analogs advance glycosylation studies?

Fluorinated derivatives (e.g., 2-fluoro-GalNAc) synthesized via deoxyfluorination reactions serve as metabolic probes. Their incorporation into glycans is tracked using ¹⁹F NMR or mass spectrometry to study glycosylation dynamics in vivo .

Q. What are best practices for lectin purification using GalNAc-functionalized matrices?

this compound-agarose affinity columns are standardized for isolating GalNAc-specific lectins (e.g., Dolichos biflorus). Elution buffers with competing sugars (e.g., 100 mM GalNAc) ensure specificity, followed by SDS-PAGE and glycan array validation .

Q. How do researchers model GalNAc's interactions with glycosyltransferases computationally?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities and conformational changes. Crystal structures of GALNT enzymes (PDB entries) guide residue-specific mutagenesis to validate computational findings .

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